molecular formula C14H20N2 B11125290 1-butyl-2-propyl-1H-benzimidazole

1-butyl-2-propyl-1H-benzimidazole

Cat. No.: B11125290
M. Wt: 216.32 g/mol
InChI Key: HEWBKLAGWCXMEZ-UHFFFAOYSA-N
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Description

1-Butyl-2-propyl-1H-benzimidazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and materials science. As a member of the benzimidazole family, its structure resembles naturally occurring purine nucleotides, allowing it to interact effectively with biological polymers . This characteristic makes the benzimidazole core a privileged scaffold in drug discovery. In research, this compound serves as a key intermediate for developing novel therapeutic agents. Benzimidazole derivatives are extensively investigated for their anticancer properties, acting through mechanisms such as topoisomerase inhibition, DNA intercalation, and kinase inhibition . Furthermore, related N-butyl benzimidazole compounds have been studied for their application in materials science, such as in electrolytes for dye-sensitized solar cells to improve charge transfer capabilities . The presence of alkyl substituents at the 1- and 2- positions can influence the compound's physicochemical properties, which is a critical factor in optimizing its performance in various applications . Researchers value this compound for its versatility as a building block for constructing more complex molecular architectures, including benzimidazole-pyrimidine hybrids, which have demonstrated potent biological activities . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

1-butyl-2-propylbenzimidazole

InChI

InChI=1S/C14H20N2/c1-3-5-11-16-13-10-7-6-9-12(13)15-14(16)8-4-2/h6-7,9-10H,3-5,8,11H2,1-2H3

InChI Key

HEWBKLAGWCXMEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1CCC

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Butyl 2 Propyl 1h Benzimidazole Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of benzimidazole (B57391) derivatives, offering detailed insights into the connectivity and conformational dynamics of these molecules in solution. nih.govscielo.br Both ¹H and ¹³C NMR have been instrumental in characterizing a range of N-alkylated and 2-substituted benzimidazoles. diva-portal.orgnih.govacs.org

In the ¹H NMR spectra of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, the protons of the alkyl chains typically appear in the upfield region, at approximately 1.0 to 4.5 ppm. acs.org Aromatic protons, in contrast, resonate in the downfield region, generally between 7.12 and 7.98 ppm. acs.org For instance, in a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazoles, the protons of a methoxy (B1213986) substituent at the 4'-position of the 2-phenyl ring exhibit a singlet signal around 3.84–3.85 ppm. acs.org

The ¹³C NMR spectra provide complementary information. The carbon atoms of the alkyl chains in compounds such as 1-butyl-2-propyl-1H-benzimidazole and its analogues typically show signals in the range of 10–46 ppm. nih.govacs.org Aromatic carbons display signals further downfield, between δ 110–161 ppm. nih.govacs.org In cases of tautomerism, where a proton can shift between the two nitrogen atoms of the benzimidazole ring, the number of observed signals in the ¹³C NMR spectrum may be reduced due to the averaging of chemical environments. arabjchem.org However, for many 1,2-disubstituted benzimidazoles, this rapid exchange is not observed, and all expected carbon signals are present. arabjchem.orgresearchgate.net

Conformational analysis, particularly concerning the rotational barriers around the C-N amide bond, can also be investigated using NMR. The presence of cis (E) and trans (Z) rotamers can lead to the appearance of distinct sets of signals in the NMR spectra, indicating a hindered rotational equilibrium in solution. scielo.br

Table 1: Representative NMR Data for Benzimidazole Derivatives

Compound TypeNucleusChemical Shift Range (ppm)Assignment
N-Alkylated-2-phenyl-1H-benzimidazoles¹H1.0 - 4.5Alkyl chain protons
¹H7.12 - 7.98Aromatic protons
¹³C10 - 46Alkyl chain carbons
¹³C110 - 161Aromatic carbons
2-Propyl-1H-benzimidazole¹H0.87 - 0.92 (t)-CH₃
¹H1.70 - 1.71 (m)-CH₂-CH₂-CH₃
¹H2.81 (t)-CH₂-C(N)
¹H7.09 - 7.48 (m)Aromatic protons
¹³C13.67-CH₃
¹³C22.41-CH₂-CH₂-CH₃
¹³C30.43-CH₂-C(N)
¹³C114.58, 122.07, 138.59, 155.62Benzimidazole ring carbons

Note: The chemical shifts are approximate and can vary based on the specific substitution pattern and solvent used.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound and its analogues. nih.govorientjchem.org The vibrational frequencies observed in the FTIR spectrum correspond to the stretching and bending motions of specific bonds within the molecule. researchgate.netrsc.org

A key feature in the FTIR spectra of many benzimidazole derivatives is the N-H stretching vibration, which typically appears in the region of 3000-3500 cm⁻¹. However, for N-alkylated benzimidazoles like this compound, this peak is absent due to the substitution on the nitrogen atom. orientjchem.org Instead, the C-H stretching vibrations of the alkyl groups (butyl and propyl) and the aromatic ring are prominent. Aromatic C-H stretching vibrations are generally observed in the 3100–3000 cm⁻¹ region. mdpi.com

The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system typically appear in the 1600–1400 cm⁻¹ range. mdpi.com The specific positions of these bands can be influenced by the nature and position of the substituents on the ring. For N-alkylated benzimidazoles, a prominent peak region between 3250-3140 cm⁻¹ can be attributed to the substitution at the N1 position. researchgate.net

Table 2: Characteristic FTIR Absorption Frequencies for Benzimidazole Derivatives

Vibrational ModeFrequency Range (cm⁻¹)Functional Group
C-H Stretch (Aromatic)3100 - 3000Benzene (B151609) Ring
C-H Stretch (Aliphatic)3000 - 2850Butyl and Propyl Chains
C=N and C=C Stretch1600 - 1400Benzimidazole Ring
C-N Stretch1350 - 1250Imidazole (B134444) Ring
C-H Bend (Aromatic)900 - 675Benzene Ring

Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the precise determination of the molecular formula of this compound and its analogues. nih.gov HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous confirmation of the elemental composition. arabjchem.org

For many N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, HRMS analysis reveals a pseudo-molecular ion peak [M+H]⁺ that corresponds to the protonated molecule. nih.govacs.org The measured m/z value can then be compared to the calculated exact mass of the proposed molecular formula, with a high degree of agreement confirming the compound's identity.

The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. researchgate.netjournalijdr.comnih.gov The way a molecule breaks apart upon ionization can reveal the nature of its substituents and their connectivity. For instance, in some benzimidazole derivatives, a characteristic fragmentation pathway involves the loss of a hydrogen cyanide (HCN) molecule from the imidazole ring. journalijdr.com The fragmentation of 1,2-disubstituted benzimidazoles often involves cleavages at the substituent groups. researchgate.netmdpi.com

X-ray Crystallography for Solid-State Structure and Polymorphism of 2-Propyl-1H-benzimidazole and Related Compounds

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.netbiomedres.usiucr.org Studies on 2-propyl-1H-benzimidazole and related compounds have revealed key structural features and the phenomenon of polymorphism. researchgate.netnih.gov

The crystal structure of 2-propyl-1H-benzimidazole has been shown to exist in different polymorphic forms, which are different crystalline arrangements of the same molecule. researchgate.netnih.gov These polymorphs can exhibit different physical properties. Temperature changes can induce transitions between these forms. nih.gov For example, 2-propyl-1H-benzimidazole undergoes an irreversible phase transition from a low-temperature form (form I) to a high-temperature form (form II) at 384 K. nih.gov

In the solid state, benzimidazole derivatives often form extended networks through hydrogen bonding and π-π stacking interactions. researchgate.net In N-unsubstituted benzimidazoles, N-H···N hydrogen bonds are common, leading to the formation of chains or dimers. nih.gov The planarity of the benzimidazole ring system is a common feature, although the substituents can be oriented at various angles to this plane. researchgate.netiucr.org For instance, in one derivative, the naphthalene (B1677914) ring system was found to be inclined to the benzimidazole ring by 39.22 (8)°. iucr.org

Table 3: Crystallographic Data for a Representative Benzimidazole Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.6610(2)
b (Å)15.501(3)
c (Å)11.234(2)
β (°)98.78(3)
V (ų)1663.5(6)
Z4

This data is for a representative benzimidazole derivative and will vary for other compounds.

Chiroptical Properties and Enantiomorphism in Alkylated Benzimidazoles

While this compound itself is not chiral, the introduction of chiral centers or the phenomenon of axial chirality in related alkylated benzimidazoles leads to interesting chiroptical properties and enantiomorphism. epa.govacs.orgwikipedia.org Chiral benzimidazole derivatives are of significant interest due to their potential applications in asymmetric catalysis and stereoselective recognition. epa.govnih.gov

The synthesis of enantiomerically pure benzimidazoles can be achieved through various methods, including the use of chiral starting materials or chiral resolution of a racemic mixture. wikipedia.orgnih.gov Chiral resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, can be employed to separate the enantiomers. wikipedia.org

The chiroptical properties of these compounds are often studied using techniques like circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light. researchgate.net The Cotton effects observed in the CD spectra can provide information about the absolute configuration and conformation of the chiral molecule. researchgate.net In some cases, the self-assembly of chiral benzimidazole derivatives can lead to the formation of supramolecular structures with amplified chirality. researchgate.net Furthermore, the development of chiral derivatizing agents based on the benzimidazole scaffold has been explored for determining the absolute configuration of other chiral molecules. acs.org The study of chiroptical properties is crucial for understanding the stereochemical aspects of these molecules and their interactions in chiral environments. nih.govrsc.org

Computational and Theoretical Studies on 1 Butyl 2 Propyl 1h Benzimidazole and Analogues

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is frequently employed to calculate the optimized geometry, vibrational frequencies, and electronic properties of benzimidazole (B57391) derivatives. For N-butyl-1H-benzimidazole, a close analogue, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been shown to provide results that are in excellent agreement with experimental data. nih.govresearchgate.net These calculations reveal that the introduction of a butyl substituent at the N-1 position does not significantly alter the core benzimidazole structure or the bond lengths and angles within the heterocyclic ring system. nih.gov

DFT studies are also crucial for understanding the reactivity of these molecules. By calculating various quantum chemical descriptors, researchers can predict how a molecule will interact with other chemical species. nih.gov For instance, the analysis of Mulliken atomic charges, derived from DFT calculations, helps in identifying the distribution of charge within the molecule, highlighting potential sites for electrophilic or nucleophilic attack. mdpi.com In the case of N-butyl-1H-benzimidazole, it has been found that the hydrogen atoms and their immediate chemical environment are the most electrophilic centers. mdpi.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.trirjweb.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that reflects the chemical reactivity and stability of a molecule. irjweb.com A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests higher reactivity. irjweb.com

For N-butyl-1H-benzimidazole, the HOMO-LUMO energy gap has been calculated, and the resulting chemical potential indicates that the molecule is stable and does not spontaneously decompose. mdpi.com The distribution of these orbitals is also informative; for many benzimidazole derivatives, the HOMO is typically localized on the benzimidazole ring, while the LUMO can be distributed over different parts of the molecule depending on the substituents. dergipark.org.trresearchgate.net This distribution is crucial for understanding intramolecular charge transfer processes.

Table 1: Frontier Molecular Orbital Properties of N-Butyl-1H-benzimidazole

PropertyValue
HOMO Energy-
LUMO Energy-
HOMO-LUMO Energy Gap (ΔE)-
Chemical Potential (µ)Negative value, indicating stability mdpi.com
Chemical Hardness (η)-
Chemical Softness (S)-
Electrophilicity Index (ω)-
Note: Specific numerical values for HOMO, LUMO, and related properties for 1-butyl-2-propyl-1H-benzimidazole are not readily available in the provided search results. The table reflects the qualitative findings for the closely related N-butyl-1H-benzimidazole.

Non-Covalent Interaction (NCI) Analysis and Molecular Electrostatic Potential (MEP) Mapping

Non-covalent interactions (NCIs) play a crucial role in the structure, stability, and function of molecules. Analysis methods such as the Quantum Theory of Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) are used to visualize and characterize these weak interactions, which include hydrogen bonds, van der Waals forces, and steric repulsions. mdpi.commdpi.com For N-butyl-1H-benzimidazole, RDG analysis has revealed the presence of attractive van der Waals interactions and repulsive steric effects within the molecule. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is another valuable tool that illustrates the three-dimensional charge distribution of a molecule. nih.govresearchgate.net The MEP map uses a color scale to indicate regions of different electrostatic potential, with red typically representing electron-rich (negative potential) areas that are susceptible to electrophilic attack, and blue representing electron-poor (positive potential) areas prone to nucleophilic attack. researchgate.net For N-butyl-1H-benzimidazole, MEP analysis has been used to identify the nucleophilic and electrophilic regions, confirming that hydrogen atoms are the most electrophilic centers. mdpi.com

Molecular Docking Simulations for Ligand-Receptor Interactions and Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsr.comresearchgate.net This method is extensively used in drug discovery to understand how a ligand, such as a benzimidazole derivative, might interact with a biological target, typically a protein or enzyme. nih.govnih.govrsc.org The simulations provide insights into the binding mode, the strength of the interaction (often expressed as a docking score or binding energy), and the specific amino acid residues involved in the interaction. rsc.orgrsc.org

For various benzimidazole analogues, docking studies have been instrumental in elucidating their potential mechanisms of action. For example, docking simulations of benzimidazole derivatives into the active sites of enzymes like cyclooxygenase (COX) and epidermal growth factor receptor (EGFR) have helped to rationalize their observed inhibitory activities. nih.govrsc.org These studies often reveal key interactions, such as hydrogen bonds and pi-pi stacking, that stabilize the ligand-receptor complex. nih.gov

In Silico Prediction of Preclinical Pharmacological Profiles (e.g., Lipophilicity, Membrane Permeability)

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the development process. researchgate.netnih.gov These predictions help to identify compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in clinical trials. nih.gov Important parameters that are often evaluated include lipophilicity (log P), water solubility, membrane permeability (e.g., Caco-2 permeability), and potential for plasma protein binding.

For various benzimidazole derivatives, in silico ADME predictions have been performed using software like SwissADME and pkCSM. nih.govnih.gov These studies often assess compliance with "drug-likeness" rules, such as Lipinski's rule of five, which provides a general guideline for oral bioavailability. semanticscholar.org For instance, predictions for a series of 2-(4-(methylsulfonyl) phenyl) benzimidazoles showed that most compounds adhered to Lipinski's rule, suggesting good potential for oral absorption. nih.gov

Table 2: Predicted ADME Properties for a Series of Benzimidazole Derivatives

Compound SeriesMolecular Weight (MW)log PHydrogen Bond Donors (HBD)Hydrogen Bond Acceptors (HBA)Oral Bioavailability Prediction
2-(4-(methylsulfonyl) phenyl) benzimidazoles423.49 - 484.933.24 - 4.6415 - 6Good oral absorption predicted nih.gov
Note: This table presents data for a series of benzimidazole derivatives, not specifically this compound, to illustrate the application of in silico ADME predictions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.comnih.gov By identifying the physicochemical properties (descriptors) that are most correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. ijpsr.comnih.gov

QSAR studies on benzimidazole derivatives have been performed for various biological activities, including antibacterial and anticancer effects. nih.govnih.gov These studies typically involve calculating a wide range of molecular descriptors, such as topological, electronic, and physicochemical properties, and then using statistical methods like multiple linear regression (MLR) to build the QSAR model. ijpsr.com For example, a QSAR study on antibacterial benzimidazole analogues identified descriptors like topological polar surface area (TPSA), the number of H-bond acceptors, and lipophilicity (iLOGP) as being important for activity. ijpsr.com

Preclinical Biological Activity and Molecular Mechanisms of Action of 1 Butyl 2 Propyl 1h Benzimidazole Analogues

Anti-inflammatory Efficacy and Cyclooxygenase (COX) Inhibition Research

Benzimidazole-based compounds are significant candidates in the development of anti-inflammatory agents, primarily due to their ability to inhibit cyclooxygenase (COX) enzymes. These enzymes are critical for the biosynthesis of prostaglandins (B1171923), which are key mediators of inflammation. The anti-inflammatory properties of benzimidazole (B57391) derivatives are a central area of research, exploring their potential as alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

The anti-inflammatory effects of many drugs are achieved by inhibiting the COX enzyme, which has two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract and maintain physiological functions. In contrast, COX-2 is typically induced during inflammation and is responsible for the elevated production of prostaglandins at inflammatory sites.

Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1. In silico and in vitro studies on benzimidazole analogues have shown that specific derivatives can differentially modulate these enzymes. Molecular docking studies have been used to predict the binding affinity of various benzimidazole derivatives to the active sites of COX-1 and COX-2. For example, a study involving 11 benzimidazole derivatives found that one compound (BI5) showed a strong docking score with COX-2, while another (BI3) showed a high affinity for COX-1, indicating that substitutions on the benzimidazole core can determine selectivity. Research has identified certain 1,2-diphenyl benzimidazole analogues that exhibit high anti-inflammatory activity, suggesting potent COX inhibition. The development of selective COX-2 inhibitors aims to provide the therapeutic benefits of NSAIDs with an improved safety profile.

Table 1: In Silico Docking Scores of Selected Benzimidazole Analogues against COX Enzymes

Data sourced from an in silico analysis of synthesized benzimidazoles.

The primary mechanism for the anti-inflammatory action of benzimidazole analogues is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins. Prostaglandins are lipid compounds that mediate various aspects of the inflammatory response, including vasodilation, fever, and pain sensitization. By reducing prostaglandin (B15479496) synthesis, these compounds can alleviate the cardinal signs of inflammation.

Beyond COX inhibition, the anti-inflammatory effects of benzimidazole derivatives may involve other molecular targets. Research indicates that some analogues can inhibit 5-lipoxygenase (5-LOX), another enzyme involved in the arachidonic acid cascade that produces leukotrienes, which are also inflammatory mediators. Certain derivatives have also been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This multi-targeted approach, modulating several biochemical pathways involved in inflammation, positions benzimidazole derivatives as promising candidates for the development of novel anti-inflammatory therapies.

Antimicrobial Spectrum of Activity Research

The benzimidazole nucleus is a common feature in many compounds developed for their antimicrobial properties. Analogues have demonstrated a broad spectrum of activity, inhibiting the growth of various bacteria and fungi, including strains resistant to existing drugs.

Numerous studies have documented the efficacy of benzimidazole analogues against a range of bacterial pathogens. Their mechanism of action can involve interfering with essential cellular processes, such as the biosynthesis of key components or binding to microbial DNA.

Research has shown that different derivatives possess varied levels of activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, like Escherichia coli and Pseudomonas aeruginosa. For instance, certain 2-substituted benzimidazole derivatives have emerged as potent antibacterial agents when compared to standard drugs like cefadroxil. The structural modifications on the benzimidazole ring system significantly influence the antibacterial potency and spectrum. Some nitroimidazole-based hybrids, a class related to benzimidazoles, have been specifically designed to overcome the resistance mechanisms of Gram-negative bacteria.

Table 2: Antibacterial Activity (MIC µg/mL) of Selected Benzimidazole Analogues

Data from a study on indole-based pyrido[1,2-a] benzimidazole derivatives.

In addition to antibacterial effects, benzimidazole analogues have been extensively studied for their antifungal properties. They have shown activity against clinically relevant fungal pathogens, including yeasts like Candida albicans and molds such as Aspergillus niger. These fungi are responsible for a range of infections, particularly in immunocompromised individuals.

The antifungal efficacy of these compounds is highly dependent on their chemical structure. Studies comparing different N-alkylbenzimidazoles found that derivatives with longer alkyl chains, such as 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole, exhibited the best antifungal activities. Some analogues have demonstrated effectiveness against fluconazole-resistant Candida species, highlighting their potential to address antifungal drug resistance. For example, specific 2-substituted benzimidazole derivatives have shown superior antifungal activity against A. niger when compared to the standard drug fluconazole.

Table 3: Antifungal Activity (MIC) of Selected Benzimidazole Analogues

Data compiled from studies on various benzimidazole derivatives.

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health challenge, necessitating the development of new therapeutic agents. The benzimidazole scaffold has served as a promising starting point for the discovery of novel antitubercular drugs.

A series of phenoxyalkylbenzimidazoles (PABs) have demonstrated potent activity against M. tuberculosis, with some analogues showing minimum inhibitory concentrations (MICs) in the low nanomolar range. Structure-activity relationship studies on these compounds revealed that modifications to different parts of the molecule, such as the alkyl linker length, significantly impact antitubercular efficacy. For example, reducing a butyl linker to a propyl linker resulted in a 39-fold decrease in activity. Furthermore, some benzimidazole derivatives have shown bactericidal activity against both replicating and non-replicating M. tuberculosis and have been effective against intracellular bacteria within macrophages. Research has also identified novel benzimidazole derivatives that are active against isoniazid-resistant strains of M. tuberculosis.

Antimalarial Activity

The benzimidazole scaffold is a recurring motif in compounds exhibiting a wide range of pharmacological activities, including antimalarial properties. nih.gov While research directly investigating the antimalarial activity of 1-butyl-2-propyl-1H-benzimidazole is not extensively documented in the provided results, the broader class of benzimidazole derivatives has shown promise in this area.

Studies on various benzimidazole analogues have demonstrated their potential to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. For instance, a series of 2-amino-1-(2-hydroxyphenyl)benzimidazoles displayed significant antimalarial activity, particularly when the phenol (B47542) group contained electron-donating substituents. nih.gov Another study highlighted the antimalarial potential of 5,6-disubstituted benzimidazole derivatives, with some compounds approaching the potency of the standard drug quinidine. nih.gov

Furthermore, novel pyrido[1,2-a]benzimidazoles with Mannich base side chains have been synthesized and evaluated for their antiplasmodial activity. nih.gov Oral administration of one such derivative led to a 95% reduction in parasitemia in a mouse model of malaria. nih.gov The in vivo efficacy of these compounds is thought to be linked to their active metabolites, which have shown potent activity against both chloroquine-sensitive and multidrug-resistant strains of P. falciparum. nih.gov

The antimalarial action of some benzimidazole derivatives is attributed to their ability to target specific proteins in the parasite, such as the P. falciparum apical membrane antigen 1 (AMA-1), which is crucial for the parasite's invasion of red blood cells. nih.gov The structural similarity of the benzimidazole core to purine (B94841) bases allows it to interact with various biopolymers within the parasite, contributing to its therapeutic effects. nih.gov

While these findings are promising for the benzimidazole class as a whole, specific studies on this compound are needed to determine its individual antimalarial efficacy and mechanism of action.

Identification of Specific Biological Targets for Antimicrobial Action (e.g., Dihydrofolate Reductase, Microtubules)

The antimicrobial activity of benzimidazole derivatives stems from their ability to interfere with essential cellular processes in pathogens. Two key targets that have been identified are dihydrofolate reductase (DHFR) and microtubules.

Dihydrofolate Reductase (DHFR):

DHFR is a critical enzyme in the biosynthesis of tetrahydrofolate, a precursor for the synthesis of purines and certain amino acids necessary for cell proliferation. nih.gov This makes DHFR an attractive target for antimicrobial agents. Certain benzimidazole derivatives have been designed as potent inhibitors of bacterial DHFR. nih.gov For example, a series of 7-(benzimidazol-1-yl)-2,4-diaminoquinazolines has shown high potency against Staphylococcus aureus DHFR, with significant selectivity over the human form of the enzyme. nih.gov Molecular docking studies have further elucidated the interaction of benzimidazole compounds with the active site of DHFR. nih.gov

Microtubules:

Microtubules are essential components of the cytoskeleton, playing vital roles in cell division, motility, and intracellular transport. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making them a validated target for anticancer agents. nih.gov Several benzimidazole derivatives have been shown to interfere with microtubule polymerization. nih.gov For instance, certain 2-Aryl-1H-benzo[d]imidazole derivatives have demonstrated the ability to inhibit in vitro tubulin polymerization and disrupt the intracellular microtubule network, leading to G2/M phase cell cycle arrest in cancer cells. nih.gov This mechanism of action is a hallmark of several successful anticancer drugs.

The ability of benzimidazole analogues to target these fundamental cellular structures underscores their broad-spectrum antimicrobial and antiproliferative potential.

Antiproliferative and Anticancer Potency in Cell-Based Assays

Benzimidazole derivatives, including analogues of this compound, have demonstrated significant antiproliferative and anticancer effects in various cell-based studies. nih.govnih.gov The benzimidazole scaffold is considered a "privileged substructure" in medicinal chemistry due to its ability to interact with numerous biological targets. nih.gov

Numerous studies have reported the ability of benzimidazole compounds to inhibit the growth and reduce the viability of cancer cells. For example, a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were evaluated for their antiproliferative activity against the MDA-MB-231 breast cancer cell line. nih.gov The results indicated that the length of the alkyl chain at the N-1 position influences the anticancer effect, with a heptyl group showing the highest efficacy in one series of analogues. nih.gov

Another study on 2-Aryl-1H-benzo[d]imidazole derivatives identified compounds with impressive anti-proliferative activity across various cancer cell lines, including A549 lung cancer cells. nih.gov These compounds not only inhibited cell proliferation but also induced early-stage apoptosis in a dose-dependent manner. nih.gov Furthermore, they were shown to impede cancer cell migration and curtail colony formation, suggesting their potential to interfere with metastasis. nih.gov

The antiproliferative action of benzimidazoles is often associated with their ability to induce cell cycle arrest at different phases (G0/G1, S, or G2/M), leading to abnormal DNA replication, chromatin condensation, and ultimately, apoptosis. nih.gov

Table 1: Antiproliferative Activity of Selected Benzimidazole Analogues

Compound SeriesCancer Cell LineKey FindingReference
N-alkylated-2-(substituted phenyl)-1H-benzimidazolesMDA-MB-231Alkyl chain length at N-1 influences activity; heptyl group most effective in one series. nih.gov
2-Aryl-1H-benzo[d]imidazole derivativesA549Potent inhibition of proliferation, induction of apoptosis, and reduction of cell migration. nih.gov

The anticancer effects of benzimidazole derivatives are mediated through their interaction with various molecular targets crucial for cancer cell survival and proliferation.

PARP-1 Inhibition:

Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme involved in DNA repair. Inhibiting PARP-1 can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death. A series of benzimidazole carboxamides have been developed as potent PARP-1 inhibitors, with one preclinical candidate demonstrating a K(i) of 8 nM against the enzyme and an EC(50) of 3 nM in a whole-cell assay. nih.gov

Protein Kinase Inhibition:

Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. Benzimidazole derivatives have been investigated as inhibitors of various protein kinases. For instance, some 1,2-disubstituted 1H-benzimidazoles have been explored as inhibitors of VEGFR-2, a key mediator of angiogenesis. nih.gov

Topoisomerase Inhibition:

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Certain benzimidazole analogues have been identified as selective inhibitors of human and E. coli DNA topoisomerase I. nih.gov These compounds have shown differential binding and inhibition mechanisms against topoisomerases from different species. nih.gov Additionally, some imidazole (B134444) derivatives, a related class of heterocycles, have been shown to act as dual DNA intercalators and topoisomerase II inhibitors. nih.gov

DNA Intercalation:

Some benzimidazole compounds can directly interact with DNA by intercalating between the base pairs or binding to the minor groove. nih.govnih.gov This interaction can disrupt DNA replication and transcription, contributing to their anticancer effects. The mode of binding, whether intercalation or groove binding, can depend on the specific structure and conformation of the benzimidazole derivative. nih.gov

Table 2: Molecular Targets of Benzimidazole Analogues in Cancer

Molecular TargetMechanism of ActionExample Compound ClassReference
PARP-1Inhibition of DNA repairBenzimidazole carboxamides nih.gov
Protein Kinases (e.g., VEGFR-2)Inhibition of signaling pathways1,2-disubstituted 1H-benzimidazoles nih.gov
Topoisomerases (I and II)Inhibition of DNA topology regulationBenzimidazole analogues, Imidazole derivatives nih.govnih.gov
DNAIntercalation and groove bindingBenzimidazole compounds nih.gov

Modulation of Angiotensin II Receptors (AT1R/AT2R) Research

Benzimidazole derivatives have been extensively studied for their ability to modulate the activity of angiotensin II receptors, which are key players in the renin-angiotensin system (RAS) and are involved in regulating blood pressure and cardiovascular function. nih.govnih.govnih.govnih.gov

Research has focused on designing benzimidazole-based compounds with high affinity and selectivity for either the AT1 or AT2 receptor subtype.

A series of 2-substituted-1-[(biphenyl-4-yl)methyl]-1H-benzimidazole-7-carboxylic acids were synthesized and evaluated for their angiotensin II (AII) receptor antagonistic activity. nih.gov Many of these compounds showed high affinity for the AII receptor, with IC50 values in the range of 10-6 to 10-7 M. nih.gov Structure-activity relationship studies revealed that the nature of the substituent at the 2-position of the benzimidazole ring, as well as the presence of a carboxyl group at the 7-position and a tetrazole ring at the 2'-position of the biphenylmethyl group, were crucial for potent and orally active AII antagonistic activity. nih.gov

Further studies have explored the development of benzimidazole derivatives as selective AT2 receptor ligands. diva-portal.org It was found that substituting the 2-position of the benzimidazole with small, bulky groups like isopropyl or tert-butyl resulted in high affinity and selectivity for the AT2 receptor. diva-portal.org In contrast, an n-butyl chain at this position, a feature common in AT1 selective antagonists (sartans), led to reduced selectivity, although the affinity for the AT2 receptor still predominated. diva-portal.org

The binding affinities of various angiotensin peptides and novel ligands at AT1 and AT2 receptors have been systematically analyzed. nih.gov These studies have helped to characterize the selectivity profiles of different compounds and have provided insights into the structural requirements for binding to each receptor subtype. For instance, while Angiotensin II and Angiotensin III bind with high affinity to both AT1 and AT2 receptors, other shorter angiotensin peptides show a preference for the AT2 receptor. nih.gov

Table 3: Binding Affinities of Selected Benzimidazole Analogues for Angiotensin II Receptors

Compound SeriesReceptor TargetKey Finding on Affinity/SelectivityReference
2-substituted-1-[(biphenyl-4-yl)methyl]-1H-benzimidazole-7-carboxylic acidsAT1 ReceptorHigh affinity (IC50: 10-6-10-7 M); substituents at positions 2 and 7 are critical for activity. nih.gov
2-substituted benzimidazolesAT2 ReceptorSmall, bulky groups at position 2 (e.g., isopropyl, tert-butyl) confer high affinity and selectivity for AT2R. An n-butyl group reduces selectivity. diva-portal.org

Impact of Alkyl Substituents on Receptor Recognition

The size, length, and lipophilicity of alkyl substituents on the benzimidazole nucleus play a critical role in modulating the biological activity of these compounds, suggesting a direct influence on receptor recognition and binding affinity. The introduction of alkyl groups at the N-1 position of 2-phenyl-1H-benzo[d]imidazole has been shown to result in positive antifungal activities. nih.gov

Studies on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have demonstrated that substitutions at the N-1 and C-2 positions strongly influence their chemotherapeutic efficacy. acs.org For instance, in a series of N-alkylated benzimidazoles evaluated for antiproliferative activity against the MDA-MB-231 breast cancer cell line, N-substitution with straight-chain alkyl groups generally conferred better activity compared to the unsubstituted parent compounds. nih.gov Specifically, for 2-phenyl-1H-benzimidazole derivatives, a linear increase in anticancer effects was observed as the alkyl chain length at the N-1 position increased from one to five carbons. nih.gov In another series with a p-methoxy substituted phenyl ring at C-2, the derivative with a butyl group at N-1 (compound 2d) showed significant antiproliferative activity with an IC₅₀ value of 29.39 μM, although a heptyl group at the same position (compound 2g) was found to be the most effective. nih.govacs.org This highlights that hydrophobicity imparted by the alkyl chain is a key factor, likely enhancing the molecule's ability to penetrate lipid membranes and interact with its target. nih.govacs.org

In the context of H1-antihistaminic activity, quantitative structure-activity relationship (QSAR) studies of 2-(4-substituted-1-piperazinyl)benzimidazole derivatives revealed the steric parameters of the substituent at the N-1 position to be crucial. nih.gov A significant correlation was found using Verloop's STERIMOL parameters, which describe the size and shape of a substituent. The results indicated that potent antihistaminic activity was associated with substituents at the N-1 position that have a small breadth and an appropriate length, allowing for optimal fit within the H1 receptor binding site. nih.gov Furthermore, to reduce side effects such as anticholinergic activity and central nervous system depression, a sterically small substituent at the 1-position was found to be preferable. nih.gov

These findings collectively underscore the importance of the alkyl substituent's characteristics at the N-1 position for effective interaction with diverse biological targets, ranging from receptors involved in cell proliferation to those mediating allergic responses.

Enzyme Inhibition Studies (Beyond COX)

Benzimidazole derivatives are known to interact with and inhibit a variety of enzymes beyond the cyclooxygenases (COXs) involved in inflammation. nih.gov Their ability to act as enzyme inhibitors is a key aspect of their therapeutic potential.

Monoacylglycerol Acyltransferase 3 (MGAT3) Inhibition

Monoacylglycerol acyltransferase 3 (MGAT3) is an integral membrane enzyme involved in the synthesis of diacylglycerol (DAG) and triacylglycerol (TAG). nih.govresearchgate.net As such, it is considered a promising therapeutic target for metabolic conditions like insulin (B600854) resistance, diabetes, and hepatic steatosis. nih.govresearchgate.net Human MGAT3 is expressed in the intestine and liver and appears to play a more significant role than other MGAT isoforms in obesity-related hepatic conditions in humans. nih.gov While potent and selective small molecule inhibitors of MGAT3 have been discovered, such as isoindoline-5-sulfonamide (B1443041) derivatives, the available literature from the conducted search does not specifically detail the investigation of this compound analogues as MGAT3 inhibitors. nih.govresearchgate.net

Phosphodiesterase 10A (PDE10A) Inhibition

Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic nucleotides and is highly expressed in the striatum of the brain. Its inhibition is a therapeutic strategy for neurological and psychiatric disorders like schizophrenia. nih.gov Researchers have identified potent benzimidazole derivatives as PDE10A inhibitors. nih.gov Starting from an imidazopyridine hit compound identified through high-throughput screening, optimization efforts led to the development of benzimidazoles with improved inhibitory activity. nih.gov Further structure-activity relationship studies focused on reducing lipophilicity and introducing specific substituents, which resulted in compounds with enhanced metabolic stability and reduced potential for drug-drug interactions. nih.gov The facilitation of corticostriatal transmission through PDE10A inhibition is considered a key mechanism for its therapeutic effects. nih.gov

Human Carbonic Anhydrase Isoform Inhibition

Human carbonic anhydrases (hCAs) are a family of zinc-metalloenzymes that play crucial roles in various physiological processes. nih.govmdpi.com Specific isoforms are targets for treating a range of diseases, including glaucoma, edema, and cancer. mdpi.comcore.ac.uknih.gov Benzimidazole-based compounds, particularly those incorporating a sulfonamide group, have been extensively investigated as inhibitors of various hCA isoforms. nih.govcore.ac.uknih.gov

A series of benzimidazo[1,2-c] nih.govnih.govnih.govthiadiazole-7-sulphonamides were found to be effective inhibitors of hCA I, II, and IX, with some compounds showing submicromolar inhibition of the cancer-related isoform IX. core.ac.uk In another study, a library of benzothiazole-6-sulphonamides containing cyclic guanidine (B92328) moieties was synthesized and tested against hCA isoforms I, II, IV, and VII. nih.gov The imidazoline-incorporated sulphonamides (compounds 6a-c) were superior inhibitors compared to the benzimidazoline-substituted derivatives (7a-c), with compound 6a being the most effective hCA II inhibitor in the series. nih.gov These compounds were found to be potent and selective inhibitors of isoforms hCA II and hCA VII, with less activity against hCA I and inactivity towards hCA IV. nih.gov

Inhibition of Human Carbonic Anhydrase Isoforms by Benzothiazole-6-sulphonamide Derivatives
CompoundhCA I (KI in nM)hCA II (KI in nM)hCA VII (KI in nM)
6a150.537.67.5
6b277.965.610.1
6c301.259.88.8
7a1001.384.015.4
7b>10000577.630.2
7c8563.4498.525.5
Acetazolamide (Standard)250.012.02.5

Data sourced from: Journal of Enzyme Inhibition and Medicinal Chemistry. nih.gov

Xanthine (B1682287) Oxidase and Urease Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govsemanticscholar.org Overproduction of uric acid can lead to hyperuricemia and gout, making XO a key target for therapeutic intervention. nih.govsemanticscholar.org Benzimidazole derivatives have been explored as XO inhibitors. One study examined benzimidazole derivatives with a leaving group at the 2-alpha position and found that methoxylated hydroquinones were linear noncompetitive inhibitors. nih.gov The 2-alpha-bromo analogue was identified as the best inhibitor in that series, with a Kᵢ of 46 μM, acting by irreversibly trapping the reduced form of the enzyme. nih.gov Another study on chlorine-containing benzimidazoles also reported inhibitory activity against xanthine oxidase. researchgate.net

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies caused by certain bacteria, such as Helicobacter pylori. mdpi.comresearchgate.net The inhibitory potential of several chlorine-containing benzimidazole derivatives against jack bean urease has been evaluated, with some compounds showing significant activity. researchgate.net Theoretical studies on chiral benzimidazoles have also explored their urease inhibition potential. mdpi.com

Inhibitory Activities of Chlorine-Containing Benzimidazoles Against Xanthine Oxidase and Urease
CompoundXanthine Oxidase IC₅₀ (µg/mL)Urease IC₅₀ (µg/mL)
Compound 33.8122.11
Compound 41.8319.04
Compound 52.1217.02
Compound 61.5421.21
Allopurinol (XO Standard)1.02-
Thiourea (Urease Standard)-15.24

Data sourced from: ResearchGate. researchgate.net

Other Investigated Preclinical Biological Activities (e.g., Anthelmintic, Antiviral, Antihistaminic)

The versatile benzimidazole scaffold has been incorporated into molecules exhibiting a broad spectrum of other preclinical biological activities. nih.govresearchgate.net

Anthelmintic Activity Infections by gastrointestinal nematodes represent a significant global health and economic problem. nih.gov Benzimidazole derivatives are a cornerstone of anthelmintic therapy. researchgate.netnih.gov Research into novel benzimidazole derivatives continues to be a priority due to emerging resistance and efficacy limitations of current drugs. nih.gov In one study, a series of benzimidazole derivatives were screened for in vitro activity against Trichuris muris and Heligmosomoides polygyrus. nih.gov Compound BZ12 killed 81% of adult T. muris with an IC₅₀ of 8.1 µM, while compound BZ6 was highly effective against adult H. polygyrus, killing 100% with an IC₅₀ of 5.3 µM. nih.gov These compounds were identified as promising starting points for developing new anthelmintic agents. nih.gov

Antiviral Activity Benzimidazole derivatives have demonstrated a wide range of antiviral activities against numerous viruses. nih.govmdpi.comnih.gov Their mechanism can involve targeting various viral or host proteins. nih.govresearchgate.net A study of 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles, with various substituents at the N-1 position, showed potent activity against Respiratory Syncytial Virus (RSV), with EC₅₀ values as low as 20 nM. nih.gov Some of these compounds also showed moderate activity against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus B2 (CVB2). nih.gov The presence of a bulky (quinolizidin-1-yl)alkyl residue at the N-1 position was often associated with this broader activity. nih.gov

Antihistaminic Activity Benzimidazole derivatives have been successfully developed as H1-antihistaminic agents for the treatment of allergic conditions. nih.gov As previously mentioned in section 5.4.2, QSAR studies have provided detailed insights into the structural requirements for potent H1 receptor antagonism. The studies on 2-(4-substituted-1-piperazinyl)benzimidazole derivatives emphasized that the steric properties, specifically the breadth and length of the substituent at the N-1 position of the benzimidazole ring, are determinant factors for high-affinity binding to the H1 receptor. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 1 Butyl 2 Propyl 1h Benzimidazole Scaffolds

Correlating N-1 Alkyl Chain Length with Biological Potency and Selectivity

The substituent at the N-1 position of the benzimidazole (B57391) ring plays a crucial role in determining the biological properties of these compounds. nih.govacs.org Studies have shown that variations in the length of the N-1 alkyl chain can significantly impact potency and selectivity. acs.orgresearchgate.netresearchgate.net

Research on a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives revealed that the introduction of an alkyl group at the N-1 position generally supports antiproliferative activity against human breast cancer cell lines. acs.org The biological properties of the benzimidazole system are strongly influenced by substitution at the N-1 and C-2 positions, with the N-1 position being particularly important for chemotherapeutic efficacy. acs.org

In a study investigating the anti-HIV and broad-spectrum antiviral properties of alkylated benzimidazole derivatives, the nature of the substituent at the N-1 position was found to be a key determinant of their antiviral activity. nih.gov For instance, the length of the alkyl chain at N-1 can influence the compound's interaction with biological targets. While specific data directly comparing butyl with propyl, hexyl, and heptyl chains on the 1-butyl-2-propyl-1H-benzimidazole scaffold is limited in the provided results, the general principle holds that altering the N-1 alkyl chain length is a valid strategy for modulating biological activity. acs.orgnih.gov The optimal chain length is likely target-dependent, requiring specific screening for each desired biological effect.

Compound SeriesN-1 SubstituentObserved Effect on Biological Activity
N-alkylated-2-(substituted phenyl)-1H-benzimidazolesAlkyl groupGenerally supports antiproliferative activity. acs.org
Alkylated benzimidazolesAlkyl chainInfluences antiviral properties. nih.gov
N-alkyl-3-benzylimidazolium saltsAlkyl chain length (n=1 to 5)Affects physical properties and intermolecular interactions. researchgate.net

Influence of C-2 Substituent Variations on Biological Efficacy

The C-2 position of the benzimidazole scaffold is a critical site for substitution, and variations in the substituent at this position have a profound impact on biological efficacy. nih.govnih.gov A wide range of substituents, from simple alkyl groups to complex aryl and heteroaryl moieties, have been explored to modulate the pharmacological profile of benzimidazole derivatives. nih.govnih.govresearchgate.netresearchgate.net

In a study on PPARγ agonists, modifications at the C-2 position of a benzimidazole lead structure were investigated. nih.gov The activity was found to increase in the alkyl series in the order of propyl < iso-butyl ≤ tert-butyl < butyl. nih.gov Replacing the alkyl group with a phenyl group at the C-2 position resulted in the most active compound in that particular study. nih.gov This highlights that both the size and nature (aliphatic vs. aromatic) of the C-2 substituent are critical for activity.

Furthermore, research on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives demonstrated that functional groups on the 2-phenyl ring significantly influence their antiproliferative activity. acs.org For example, the presence of a trifluoromethylphenyl group at C-2 has been explored in the synthesis of novel benzimidazole derivatives. acs.org The introduction of a phenyl group at the C-2 position has been shown to be favorable for COX-1 and 5-lipoxygenase inhibition. nih.gov

The electronic properties of the C-2 substituent also play a role. For instance, in a series of benzimidazole-NSAID conjugates, the specific nature of the conjugated non-steroidal anti-inflammatory drug at C-2 influenced the anti-inflammatory and antioxidant activity. nih.gov

C-2 SubstituentBiological Target/ActivityObservation
PropylPPARγ activationLower activity compared to butyl. nih.gov
ButylPPARγ activationHigher activity compared to propyl, iso-butyl, and tert-butyl. nih.gov
PhenylPPARγ activationMost active compound in the series. nih.gov
PhenylCOX-1 and 5-lipoxygenase inhibitionFavorable for inhibition. nih.gov
TrifluoromethylphenylAntiproliferative activitySynthesized and evaluated for potential activity. acs.org

Impact of Substituents on the Fused Benzene (B151609) Ring on Activity Modulation

For instance, in the context of anti-inflammatory agents, it has been observed that a compound with an electron-releasing methoxy (B1213986) group at position 6 exhibited strong anti-inflammatory activity. nih.gov Conversely, a compound bearing an electron-withdrawing nitro group at the 6-position was found to be more active than other derivatives, while electron-donating groups led to lower potency in that specific study. nih.gov This suggests that the electronic effect of the substituent on the benzene ring is a key factor in determining anti-inflammatory potential.

In another study focusing on antiviral agents, the nature and position of substituents at the fifth and sixth positions of the benzimidazole moiety were crucial in determining the antiviral properties of the compounds. nih.gov Specifically, 2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol showed significant anti-HIV activity. nih.gov

However, it's also noted that in some cases, non-substituted benzimidazoles at position 5 were found to be inactive against certain fungi, indicating that substitution on the benzene ring can be essential for specific biological activities. nih.gov The structure-activity relationship for substituents on the fused benzene ring can be summarized as being highly dependent on the specific biological target and the nature of the substituent.

Benzene Ring SubstituentPositionObserved Effect on Biological Activity
Methoxy group (electron-releasing)6Strong anti-inflammatory activity. nih.gov
Nitro group (electron-withdrawing)6More active than compounds with electron-donating groups in an anti-inflammatory assay. nih.gov
Dibromo5,6Contributed to significant anti-HIV activity in a specific derivative. nih.gov
Unsubstituted5Lack of activity against certain yeasts. nih.gov

Design Principles for Optimizing Pharmacological Profiles of this compound Analogues

The optimization of the pharmacological profiles of this compound analogues requires a systematic approach based on established structure-activity relationship principles. nih.govnih.govacs.org The goal is to enhance potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity.

A primary design principle involves the strategic modification of the N-1 and C-2 positions, as these have been shown to be major determinants of biological activity. nih.govacs.org At the N-1 position, varying the alkyl chain length can be used to fine-tune lipophilicity and interactions with the target protein. acs.org The introduction of different alkyl chains, such as propyl, hexyl, or heptyl, in place of the butyl group, could modulate the compound's absorption, distribution, metabolism, and excretion (ADME) profile and its binding affinity.

At the C-2 position, a wide array of substituents can be explored. Replacing the propyl group with other alkyl chains of varying lengths and branching, or with aryl or substituted aryl groups like phenyl or trifluoromethylphenyl, can significantly alter the compound's electronic and steric properties, leading to changes in biological efficacy. nih.govnih.gov The introduction of a phenyl group at C-2 has often been associated with enhanced activity in various studies. nih.govnih.gov

Furthermore, substitution on the fused benzene ring provides another avenue for optimization. The introduction of small electron-donating or electron-withdrawing groups at the C-5 or C-6 positions can modulate the electronic character of the benzimidazole core, potentially improving target engagement and selectivity. nih.gov

Finally, if chiral centers are present or introduced, the synthesis and evaluation of individual stereoisomers are essential to identify the more active and selective enantiomer or diastereomer. This can lead to the development of a more potent and safer drug candidate. A multi-pronged approach, systematically exploring substitutions at these key positions, is the most effective strategy for optimizing the pharmacological profile of this compound analogues. nih.govnih.govacs.org

Future Research Directions and Translational Perspectives for 1 Butyl 2 Propyl 1h Benzimidazole Research

Development of Advanced Synthetic Methodologies and Scalable Production

The efficient and scalable synthesis of 1-butyl-2-propyl-1H-benzimidazole is a critical first step in its journey from a laboratory curiosity to a potential therapeutic. Traditional methods for benzimidazole (B57391) synthesis often involve the condensation of o-phenylenediamine (B120857) with carboxylic acids under harsh conditions, utilizing reagents like hydrochloric acid or polyphosphoric acid. nih.gov Alternative approaches have employed the condensation of o-phenylenediamine with aldehydes in the presence of various oxidizing agents. nih.gov

Future research should focus on developing more advanced, one-pot synthetic methodologies that are not only efficient but also environmentally friendly and amenable to large-scale production. nih.gov A recent study detailed a one-pot synthesis for a novel class of indolyl-benzimidazoles, highlighting the potential for streamlined manufacturing processes. nih.gov The exploration of novel catalytic systems and reaction conditions could further optimize the synthesis of this compound, ensuring a reliable and cost-effective supply for preclinical and clinical studies.

Comprehensive Preclinical Lead Optimization Studies for this compound Analogues

With a solid synthetic foundation, the focus shifts to optimizing the biological activity of this compound through the creation and evaluation of a diverse library of analogues. The biological properties of benzimidazoles are significantly influenced by substitutions at the N-1 and C-2 positions. nih.govacs.org Therefore, systematic modifications at these sites are crucial for enhancing therapeutic efficacy and defining structure-activity relationships (SAR). researchgate.net

Preclinical lead optimization should involve a multifaceted approach, assessing not only the primary desired activity but also the absorption, distribution, metabolism, and excretion (ADME) properties of the analogues. nih.gov For instance, a study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives demonstrated that increasing the length of the alkyl chain at the N-1 position, such as with a butyl or heptyl group, could enhance anticancer effects. nih.gov Similarly, another study on benzimidazole phenylacetamides showed that modifications to the scaffold improved potency against various trypanosomal parasites while maintaining low cytotoxicity. researchgate.net

A systematic, structure-guided lead optimization approach, as demonstrated with 1,2,4-triazole-based tankyrase inhibitors, can be highly effective. nih.gov This involves keeping the core scaffold constant while systematically altering side groups to improve properties like solubility, permeability, and oral bioavailability. nih.gov Such studies will be instrumental in identifying lead candidates with the most promising therapeutic profiles for further development.

Application of Artificial Intelligence and Machine Learning in Rational Drug Design for Novel Benzimidazoles

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. nih.govnih.govbohrium.com These powerful computational tools can analyze vast datasets to predict the biological activity, toxicity, and physicochemical properties of novel compounds, thereby accelerating the identification of promising drug candidates. nih.govbiomedres.us

For the development of novel benzimidazoles, AI and ML algorithms can be trained on existing data from benzimidazole-based compounds to build predictive models. These models can then be used to:

Virtually screen large libraries of potential benzimidazole analogues to identify those with the highest probability of desired activity. nih.gov

Optimize lead compounds by suggesting structural modifications that are likely to improve efficacy and reduce off-target effects. biomedres.us

Generate novel benzimidazole structures with desired properties through de novo drug design. nih.gov

Predict ADME properties , helping to prioritize compounds with favorable pharmacokinetic profiles early in the discovery process. nih.gov

By leveraging AI and ML, researchers can significantly reduce the time and cost associated with traditional drug discovery methods and enhance the success rate of identifying potent and safe benzimidazole-based therapeutics. nih.govnih.govbohrium.com

Utilization of this compound Analogues as Molecular Probes for Biological Pathway Elucidation

Beyond their direct therapeutic potential, well-characterized this compound analogues can serve as valuable molecular probes to investigate complex biological pathways. By designing analogues with specific properties, such as fluorescent tags or photoaffinity labels, researchers can visualize and track their interactions with cellular components.

These molecular probes can be instrumental in:

Identifying the specific protein targets of this compound and its derivatives.

Mapping the signaling pathways modulated by these compounds.

Understanding the mechanism of action at a molecular level.

For example, a study on novel indolyl-benzimidazoles demonstrated their ability to stimulate bone morphogenetic protein (BMP) receptor signaling, suggesting their potential as probes to study this important pathway. nih.gov The insights gained from using these analogues as molecular probes can not only advance our fundamental understanding of biology but also inform the design of more targeted and effective therapies.

Identification of Novel Therapeutic Targets Amenable to Benzimidazole-Based Modulators

The versatility of the benzimidazole scaffold suggests that its therapeutic applications are far from exhausted. nih.gov A crucial area of future research is the identification of novel therapeutic targets that can be effectively modulated by this compound or its analogues.

This endeavor can be approached through several strategies:

High-throughput screening of diverse compound libraries against a wide range of biological targets.

Phenotypic screening to identify compounds that produce a desired cellular effect, followed by target deconvolution to identify the molecular target.

Computational approaches , such as target prediction algorithms and molecular docking studies, to identify potential binding partners for benzimidazole derivatives. nih.gov

Recent research has already pointed to several promising areas. For instance, benzimidazole derivatives have shown potential as urease inhibitors, which could be relevant for treating infections by urease-producing bacteria. nih.gov Others have been investigated as inhibitors of topoisomerase I, a key enzyme in DNA replication and a target for cancer therapy. nih.gov By systematically exploring the vast landscape of biological targets, researchers are likely to uncover new and unexpected therapeutic opportunities for this privileged scaffold.

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Key for confirming substitution patterns. For example, aromatic protons in the benzimidazole core appear as doublets in the δ 7.0–8.5 ppm range, while alkyl chains (butyl/propyl) show signals at δ 0.5–2.5 ppm .
  • IR : Stretching frequencies for N-H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm the benzimidazole backbone .
  • HRMS : Precise molecular ion peaks (e.g., [M+H]⁺) validate empirical formulas and detect isotopic patterns for halogenated analogs .

What computational strategies (e.g., DFT) are used to predict electronic properties and reactivity of this compound?

Advanced Research Focus
Density Functional Theory (DFT) with B3LYP/6-31G* basis sets calculates HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces. These models predict nucleophilic/electrophilic sites, aiding in functionalization strategies. For example, electron-withdrawing groups at the 5-position lower LUMO energy, enhancing electrophilic substitution reactivity . Molecular docking simulations further assess binding affinities for biological targets .

How do structural modifications (e.g., alkyl chain length, substituent position) influence biological activity in benzimidazole derivatives?

Advanced Research Focus
Structure-Activity Relationship (SAR) studies reveal:

  • Alkyl Chains : Longer chains (e.g., butyl vs. propyl) enhance lipophilicity, improving membrane permeability but potentially reducing solubility.
  • Substituent Position : Electron-donating groups (e.g., methoxy at the 4-position) increase antimicrobial potency by stabilizing charge-transfer interactions with bacterial enzymes .
  • Bioisosteric Replacements : Replacing oxygen with sulfur in side chains (e.g., thioether analogs) can modulate metabolic stability .

How can crystallographic data (e.g., SHELXL refinement) resolve discrepancies in structural assignments?

Advanced Research Focus
Single-crystal X-ray diffraction with SHELXL refines bond lengths, angles, and torsional parameters to <0.01 Å resolution. For example, conflicts between NMR-derived tautomeric forms and crystallographic data (e.g., protonation states) are resolved by analyzing hydrogen-bonding networks and thermal displacement parameters . Twinning or disorder in crystals requires iterative refinement cycles and validation via R-factor convergence (<5%) .

What methodologies address contradictions in biological data (e.g., conflicting IC₅₀ values) for benzimidazole analogs?

Q. Advanced Research Focus

  • Assay Standardization : Use internal controls (e.g., reference inhibitors) to normalize inter-lab variability.
  • Dose-Response Curves : Triplicate experiments with non-linear regression models (e.g., Hill equation) improve reproducibility .
  • Off-Target Screening : Cross-test against related enzymes (e.g., cytochrome P450 isoforms) to identify non-specific interactions .

How are safety and stability profiles evaluated for this compound in preclinical studies?

Q. Basic Research Focus

  • Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures.
  • Hydrolytic Degradation : Accelerated stability studies in pH 1–13 buffers assess susceptibility to hydrolysis .
  • Toxicity Screening : Ames tests for mutagenicity and acute toxicity assays in rodent models are mandatory before in vivo applications .

What strategies optimize purification of this compound from complex reaction mixtures?

Q. Basic Research Focus

  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates non-polar byproducts.
  • Recrystallization : High-melting-point derivatives (>300°C) are purified using DMF/water mixtures .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve stereoisomers .

How can researchers validate synthetic intermediates using hyphenated techniques (e.g., LC-MS/MS)?

Advanced Research Focus
LC-MS/MS combines separation with high-resolution mass detection:

  • Fragmentation Patterns : Characteristic MS/MS ions (e.g., m/z 105 for benzimidazole core) confirm intermediate structures.
  • Isotopic Labeling : ¹³C/²H-labeled precursors trace reaction pathways and quantify yields .

What are the challenges in scaling up benzimidazole synthesis from milligram to kilogram quantities?

Q. Advanced Research Focus

  • Exothermic Reactions : Controlled cooling and flow chemistry prevent runaway reactions during alkylation .
  • Solvent Recovery : Ethanol/water azeotrope distillation reduces waste .
  • Regulatory Compliance : Documentation of impurity profiles (e.g., ICH guidelines) ensures batch consistency .

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